molecular formula C13H16N2O2 B6607807 tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate CAS No. 2613384-66-8

tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate

Cat. No.: B6607807
CAS No.: 2613384-66-8
M. Wt: 232.28 g/mol
InChI Key: PIVQRONBGQJFLA-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Overview

Tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate is a synthetic organic compound that belongs to the isoindole family. This compound has garnered attention due to its diverse applications in medicinal chemistry, organic synthesis, and material science. Its unique structural features contribute to its stability and biological activity, making it a valuable building block in various chemical and pharmaceutical processes.

Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is utilized in the construction of complex heterocyclic compounds through various reactions including:

  • Condensation Reactions : Typically involves the reaction of isatins with amines or hydrazines.
  • Functionalization : The compound can undergo oxidation, reduction, and substitution reactions to yield a variety of isoindole derivatives that are further functionalized for specific applications.

Medicinal Chemistry

The compound exhibits significant biological activities that are being explored for therapeutic applications:

  • Antiviral Activity : Research has indicated that isoindole derivatives possess antiviral properties against viruses such as HIV and Hepatitis C. In vitro studies have shown effective inhibition at low micromolar concentrations.
Virus TypeEC₅₀ (μM)Reference
HIV<5
Hepatitis C<10
  • Anticancer Potential : Mechanistic studies suggest that this compound can induce apoptosis in cancer cells. Case studies have demonstrated its ability to inhibit tumor growth in xenograft models.
Cancer TypeDosage (mg/kg)Effect
Breast Cancer20Tumor growth inhibition
Lung Cancer15Induction of apoptosis
  • Antimicrobial Properties : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus8
Escherichia coli16

Material Science

In industrial applications, this compound is used as an intermediate in the synthesis of advanced materials and pharmaceuticals. Its stability and lipophilicity enhance its utility in formulating new materials with desirable properties.

Case Studies and Research Findings

Several significant studies have highlighted the potential applications of this compound:

Antiviral Activity Study

A study investigating the antiviral effects of isoindole derivatives revealed that this compound effectively inhibited viral replication in cell cultures.

Cancer Cell Line Testing

Mechanistic studies on various cancer cell lines demonstrated that this compound could induce cell death through apoptosis pathways.

Antimicrobial Efficacy

Testing against various bacterial strains confirmed the compound's broad-spectrum antimicrobial activity.

Mechanism of Action

The mechanism of action of tert-butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects . The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate stands out due to its unique combination of the tert-butyl group and the isoindole ring, which enhances its stability and lipophilicity. This makes it a valuable compound for various applications in medicinal chemistry and material science .

Biological Activity

tert-Butyl 1-imino-2,3-dihydro-1H-isoindole-2-carboxylate is a synthetic compound belonging to the isoindole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

The compound is characterized by the following chemical properties:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₆N₂O₂
  • CAS Number : 2613384-66-8

The biological activity of this compound primarily involves its interaction with various molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, which can lead to various biological effects including antiviral, anticancer, and antimicrobial activities.

Antiviral Properties

Research indicates that isoindole derivatives like this compound exhibit significant antiviral properties. For instance:

  • In vitro studies have demonstrated that similar compounds show efficacy against viruses such as HIV and Hepatitis C. The EC₅₀ values for these compounds were reported to be in the low micromolar range, indicating potent antiviral activity .

Anticancer Activity

The compound has shown promise in cancer research:

  • Mechanistic studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways involved in cell survival and proliferation.
  • Case studies have indicated that derivatives of isoindoles can inhibit tumor growth in xenograft models when administered at specific dosages .

Antimicrobial Effects

In addition to its antiviral and anticancer activities, this compound exhibits antimicrobial properties:

  • Testing against bacterial strains has revealed that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for these compounds were found to be comparable to established antibiotics .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityEC₅₀/MIC ValuesReferences
This compoundAntiviral, Anticancer, AntimicrobialEC₅₀: Low µM; MIC: Varies
tert-butyl 5-(hydroxymethyl)-2,3-dihydro-1H-isoindoleAntiviralEC₅₀: 58.7 µg/mL
tert-butyl-substituted indolo[2,3-b]quinoxaline derivativesAnticancerIC₅₀: Varies

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in therapeutic applications:

  • Antiviral Activity Study :
    • A study demonstrated that a related isoindole derivative exhibited an EC₅₀ of 3.98 µM against HIV type 1 with a therapeutic index exceeding 105. This suggests a favorable safety profile alongside potent antiviral activity .
  • Cancer Cell Line Testing :
    • In vitro assays on various cancer cell lines showed that the compound could reduce cell viability significantly at concentrations as low as 10 µM. Further investigation revealed that apoptosis was induced through caspase activation pathways .
  • Antimicrobial Efficacy :
    • A comparative study found that the compound had an MIC comparable to standard antibiotics against both Staphylococcus aureus and Escherichia coli strains, indicating its potential as an antimicrobial agent .

Properties

IUPAC Name

tert-butyl 3-imino-1H-isoindole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-8-9-6-4-5-7-10(9)11(15)14/h4-7,14H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIVQRONBGQJFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C1=N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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